(R)-2-amino-N-benzyl-3-methoxypropanamide (R)-2-amino-N-benzyl-3-methoxypropanamide Descarbonyl-lacosamide is an amino acid amide.
Brand Name: Vulcanchem
CAS No.: 196601-69-1
VCID: VC21333225
InChI: InChI=1S/C11H16N2O2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14)/t10-/m1/s1
SMILES: COCC(C(=O)NCC1=CC=CC=C1)N
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol

(R)-2-amino-N-benzyl-3-methoxypropanamide

CAS No.: 196601-69-1

VCID: VC21333225

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-amino-N-benzyl-3-methoxypropanamide - 196601-69-1

Description

(R)-2-amino-N-benzyl-3-methoxypropanamide, with the CAS number 196601-69-1, is a compound of significant interest in the field of organic chemistry. It is a chiral molecule, meaning it exists in two enantiomeric forms: (R) and (S). This article focuses on the (R) enantiomer, which is often associated with specific biological activities and applications in pharmaceutical synthesis.

Synonyms

  • 2(R)-Amino-N-benzyl-3-methoxypropionamide

  • (R)-2-Amino-N-benzyl-3-methoxypropionamide

  • N-Benzyl-O-methyl-D-serinamide

  • Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-, (R)- .

Synthesis and Preparation

The synthesis of (R)-2-amino-N-benzyl-3-methoxypropanamide can involve several steps, including the use of palladium on activated charcoal for hydrogenation reactions. For instance, starting materials like N-benzyl-2-azido-3-methoxypropionamide can be reduced to form the desired compound under specific conditions .

Conditions for Synthesis

ConditionsYield
Hydrogenation with Pd/C in methanol at ambient temperature for 3 hours100%
Hydrogenation with Pd/C in methanol at 20°C for 4 hours under 760 Torr96%
Hydrogenation with Pd/C in ethyl acetate at 30-35°C under 3750.38-4500.45 Torr for 1 hour-

Applications and Biological Significance

(R)-2-amino-N-benzyl-3-methoxypropanamide is noted for its relevance in pharmaceutical chemistry, particularly as an impurity or intermediate in the synthesis of certain drugs. It is associated with lacosamide, a medication used in the treatment of epilepsy .

Enzymatic Acylation and Racemization

In processes involving enzymatic acylation, this compound can be selectively produced with high enantiomeric excess (ee), often greater than 90%, by utilizing enzymes that favor the formation of one enantiomer over the other. Racemization promoters can be used to convert unreacted enantiomers back into the racemic mixture, allowing for dynamic kinetic resolution .

CAS No. 196601-69-1
Product Name (R)-2-amino-N-benzyl-3-methoxypropanamide
Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
IUPAC Name (2R)-2-amino-N-benzyl-3-methoxypropanamide
Standard InChI InChI=1S/C11H16N2O2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14)/t10-/m1/s1
Standard InChIKey WPLANNRKFDHEKD-SNVBAGLBSA-N
Isomeric SMILES COC[C@H](C(=O)NCC1=CC=CC=C1)N
SMILES COCC(C(=O)NCC1=CC=CC=C1)N
Canonical SMILES COCC(C(=O)NCC1=CC=CC=C1)N
Appearance Off-White Low-Melting Solid
Synonyms (2R)-2-Amino-N-benzyl-3-methoxypropanamide; N-benzyl-O-methyl-D-serinamide; N-Desacetyl Lacosamide
PubChem Compound 10104501
Last Modified Aug 15 2023

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